molecular formula C8H8BrClO B13929530 4-Bromo-1-chloro-2-(methoxymethyl)benzene

4-Bromo-1-chloro-2-(methoxymethyl)benzene

Cat. No.: B13929530
M. Wt: 235.50 g/mol
InChI Key: VDQYXLQPXWGHPE-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methoxymethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-(methoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 2-(methoxymethyl)benzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-chloro-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler benzene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the halogens.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include simpler benzene derivatives without halogen substituents.

Scientific Research Applications

4-Bromo-1-chloro-2-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-(methoxymethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxymethyl group is oxidized to form more oxidized functional groups. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.

Comparison with Similar Compounds

    4-Bromo-2-chloro-1-(methoxymethyl)benzene: Similar in structure but with different positions of the substituents.

    1-Bromo-4-chloro-2-methylbenzene: Lacks the methoxymethyl group, making it less reactive in certain types of reactions.

    1-Bromo-2-chloro-4-(methoxymethyl)benzene: Another positional isomer with different reactivity and properties.

Uniqueness: 4-Bromo-1-chloro-2-(methoxymethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with the methoxymethyl group. This combination of substituents provides a unique reactivity profile, making it valuable in various synthetic applications and research studies.

Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

4-bromo-1-chloro-2-(methoxymethyl)benzene

InChI

InChI=1S/C8H8BrClO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3

InChI Key

VDQYXLQPXWGHPE-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1)Br)Cl

Origin of Product

United States

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